
3-Methyl-2,4-dipropoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,4-dipropoxybenzaldehyde is an aromatic aldehyde with the molecular formula C13H18O3 This compound is characterized by a benzene ring substituted with a methyl group at the third position and two propoxy groups at the second and fourth positions, along with an aldehyde group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,4-dipropoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-2,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydroxyl groups with propoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-2,4-dipropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the propoxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Methyl-2,4-dipropoxybenzoic acid.
Reduction: 3-Methyl-2,4-dipropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-2,4-dipropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a precursor for the synthesis of bioactive compounds with therapeutic potential.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,4-dipropoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular processes. The propoxy groups may also influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
2,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of propoxy groups.
3-Methyl-2,4-dimethoxybenzaldehyde: Similar structure with methoxy groups and a methyl group at the third position.
2,4-Dipropoxybenzaldehyde: Lacks the methyl group at the third position.
Uniqueness: 3-Methyl-2,4-dipropoxybenzaldehyde is unique due to the presence of both propoxy groups and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its reactivity and potential for derivatization set it apart from other similar compounds.
Propriétés
Numéro CAS |
820237-57-8 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
3-methyl-2,4-dipropoxybenzaldehyde |
InChI |
InChI=1S/C14H20O3/c1-4-8-16-13-7-6-12(10-15)14(11(13)3)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Clé InChI |
QCCUQDOAGTZDQC-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


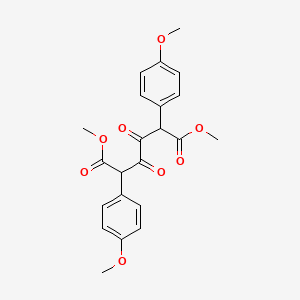
![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
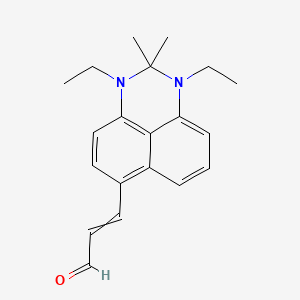
![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)
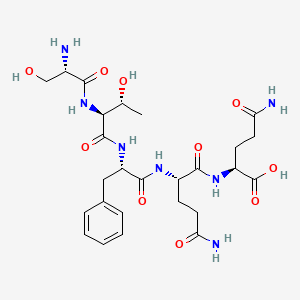

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
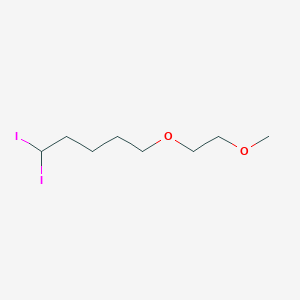
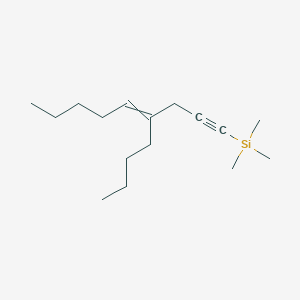
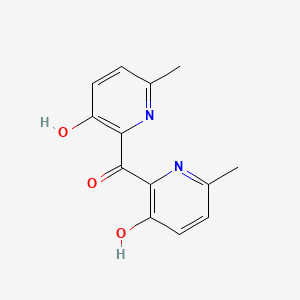
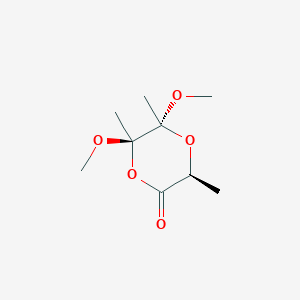
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)

